

# Genetic Crossroads: Unraveling the Link Between Evans Syndrome and Primary Immunodeficiencies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *hemoglobin Evans*

Cat. No.: *B1179291*

[Get Quote](#)

A comparative guide for researchers and drug development professionals exploring the shared genetic landscape of rare autoimmune and immunodeficiency disorders.

Evans syndrome (ES), a rare autoimmune disorder characterized by the simultaneous or sequential development of autoimmune hemolytic anemia and immune thrombocytopenia, has long been considered idiopathic in many cases.<sup>[1]</sup> However, recent advances in genetic sequencing have illuminated a significant overlap between ES and a spectrum of primary immunodeficiencies (PIDs), revealing that for many patients, particularly children, ES is the first manifestation of an underlying monogenic disorder.<sup>[2][3]</sup> This guide provides a comparative analysis of the genetic links between Evans syndrome and other primary immunodeficiencies, supported by quantitative data from recent studies, detailed experimental methodologies, and visualizations of key signaling pathways.

## The Genetic Overlap: A Quantitative Perspective

A growing body of evidence demonstrates that a substantial proportion of pediatric patients with Evans syndrome harbor pathogenic or likely pathogenic variants in genes known to cause primary immunodeficiencies.<sup>[2]</sup> This genetic convergence underscores the shared pathophysiology of immune dysregulation that underlies both conditions. The table below summarizes key quantitative data from recent cohort studies, highlighting the prevalence of genetic defects in ES patients and the specific genes implicated.

| Cohort Study & Year         | Number of ES Patients Analyzed | Percentage with a Genetic Diagnosis | Key Genes Implicated                                                                                                     | Associated Primary Immunodeficiencies                                                                                                                                |
|-----------------------------|--------------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Jaouen et al. (2019)[2][4]  | 80 (pediatric)                 | 65%                                 | TNFRSF6 (FAS),<br>CTLA4, STAT3,<br>PIK3CD, CBL,<br>ADAR1, LRBA,<br>RAG1, KRAS                                            | Autoimmune<br>Lymphoproliferative Syndrome<br>(ALPS),<br>Common Variable Immunodeficiency (CVID), STAT3 Gain-of-Function (GOF), Activated PI3K-delta Syndrome (APDS) |
| Miano et al. (2021)[5]      | 40 (pediatric)                 | 45%                                 | FAS, CASP10,<br>TNFSF13B,<br>LRBA, CTLA4,<br>STAT3, IKBGK,<br>CARD11, ADA2,<br>LIG4                                      | ALPS, ALPS-like disorders, CVID, and other Inborn Errors of Immunity (IEI)                                                                                           |
| Rivalta et al. (2019)[3][6] | 12 (pediatric)                 | 42% (diagnosed with a PID)          | Not all genetically sequenced, but clinical diagnoses included ALPS and CVID. One patient had Rubinstein-Taybi syndrome. | ALPS, CVID, Rubinstein-Taybi Syndrome                                                                                                                                |
| Routes et al. (2015)[7][8]  | 2 siblings                     | 100% (in this family)               | TPP2                                                                                                                     | Tripeptidyl-peptidase II                                                                                                                                             |

(TPP2)  
deficiency

These studies collectively indicate that a genetic diagnosis can be established in approximately 45-65% of pediatric Evans syndrome cases, with many of the identified mutations affecting genes that are well-established causes of PIDs.[2][5] The presence of these mutations often correlates with a more severe disease phenotype, a higher frequency of additional immunopathological manifestations, and a greater number of required treatments.[2]

## Key Signaling Pathways at the Intersection of ES and PIDs

The genetic mutations found in patients with Evans syndrome often disrupt critical pathways involved in immune regulation, particularly lymphocyte apoptosis, T-cell activation and inhibition, and B-cell function. The following diagrams illustrate some of the key signaling pathways implicated in the pathogenesis of both ES and associated PIDs.



[Click to download full resolution via product page](#)

Caption: Defective Fas-mediated apoptosis due to TNFRSF6 mutations, a hallmark of ALPS, is a common finding in Evans syndrome.



[Click to download full resolution via product page](#)

Caption: Mutations in CTLA4 and LRBA impair the inhibitory function of CTLA-4, leading to uncontrolled T-cell activation and autoimmunity.

## Experimental Protocols for Investigating the Genetic Basis of Evans Syndrome

The identification of genetic variants in patients with Evans syndrome typically follows a systematic workflow that integrates clinical evaluation, immunological phenotyping, and genetic

sequencing.

## Patient Cohort Selection and Clinical Evaluation:

- Inclusion Criteria: Patients with a confirmed diagnosis of Evans syndrome (simultaneous or sequential autoimmune hemolytic anemia and immune thrombocytopenia).[1] Pediatric onset is often a key criterion for genetic investigation.[2]
- Clinical Data Collection: Detailed medical and family history, age of onset, disease course (relapsing/remitting), presence of lymphoproliferation (lymphadenopathy, hepatosplenomegaly), and other autoimmune manifestations are recorded.[5][9]

## Immunological Phenotyping:

- Objective: To characterize the patient's immune cell populations and identify features suggestive of an underlying PID.
- Methodology:
  - Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) are stained with a panel of fluorescently labeled antibodies to quantify various lymphocyte subsets. Key markers include:
    - T-cell markers: CD3, CD4, CD8, CD28, CD57 (to assess for senescent T cells).[7]
    - B-cell markers: CD19, CD21, CD27, IgD (to assess B-cell maturation and memory).
    - ALPS-specific markers: TCR $\alpha$ / $\beta$ -negative, CD4/CD8-double-negative T cells (DNTs).[6]
  - Immunoglobulin Levels: Serum levels of IgG, IgA, and IgM are measured to screen for hypogammaglobulinemia, a feature of CVID.[6]

## Genetic Analysis:

- Objective: To identify pathogenic or likely pathogenic variants in genes associated with immune dysregulation.
- Methodology:

- DNA Extraction: Genomic DNA is extracted from peripheral blood samples.
- Next-Generation Sequencing (NGS):
  - Targeted Gene Panels: Panels containing genes known to be associated with PIDs, autoimmune cytopenias, and ES are often used as a first-line approach.[5]
  - Whole Exome Sequencing (WES): If targeted panels are uninformative, WES is performed to sequence the protein-coding regions of all genes.[5] This allows for the discovery of novel gene associations.
- Sanger Sequencing: Used to confirm the presence of variants identified by NGS and for segregation analysis in family members.

## Data Analysis and Variant Interpretation:

- Bioinformatic Pipeline: Sequencing data is aligned to the human reference genome, and variants are called and annotated.
- Variant Filtering and Prioritization: Variants are filtered based on their frequency in the general population (e.g., gnomAD), predicted functional impact (e.g., SIFT, PolyPhen), and inheritance pattern.
- Classification: Variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign according to the American College of Medical Genetics and Genomics (ACMG) guidelines.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ashpublications.org \[ashpublications.org\]](https://ashpublications.org)
- 2. [ashpublications.org \[ashpublications.org\]](https://ashpublications.org)
- 3. Evans Syndrome in Childhood: Long Term Follow-Up and the Evolution in Primary Immunodeficiency or Rheumatological Disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. Pediatric Evans syndrome is associated with a high frequency of potentially damaging variants in immune genes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Underlying Inborn Errors of Immunity in Patients With Evans Syndrome and Multilineage Cytopenias: A Single-Centre Analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [emedicine.medscape.com \[emedicine.medscape.com\]](https://emedicine.medscape.com)
- 7. [ashpublications.org \[ashpublications.org\]](https://ashpublications.org)
- 8. Early-onset Evans syndrome, immunodeficiency, and premature immunosenescence associated with tripeptidyl-peptidase II deficiency - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Frontiers | Underlying Inborn Errors of Immunity in Patients With Evans Syndrome and Multilineage Cytopenias: A Single-Centre Analysis [[frontiersin.org](https://frontiersin.org)]
- To cite this document: BenchChem. [Genetic Crossroads: Unraveling the Link Between Evans Syndrome and Primary Immunodeficiencies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179291#assessing-the-genetic-link-between-evans-syndrome-and-other-primary-immunodeficiencies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)